Cas no 137018-33-8 (3',4'-Di-O-acetyl-2',6'-di-O- p-coumaroylastragalin)

3',4'-Di-O-acetyl-2',6'-di-O- p-coumaroylastragalin structure
137018-33-8 structure
Nome del prodotto:3',4'-Di-O-acetyl-2',6'-di-O- p-coumaroylastragalin
Numero CAS:137018-33-8
MF:C43H36O17
MW:824.735754013062
CID:1080650
PubChem ID:10328097

3',4'-Di-O-acetyl-2',6'-di-O- p-coumaroylastragalin Proprietà chimiche e fisiche

Nomi e identificatori

    • 3',4'-Di-O-acetyl-2',6'-di-O- p-coumaroylastragalin
    • 3'',4''-Di-O-acetyl-2'',6''-di-O-p-coumaroylastragalin
    • [ "" ]
    • 3",4"-Di-O-acetyl-2",6"-di-O-p-coumaroylastragalin
    • 3',4'-Di-O-acetyl-2',6'-di-O-p-coumaroyl
    • 137018-33-8
    • 3',4'-Di-O-acetyl-2',6'-di-O-p-coumaroylastragalin
    • BDBM50129414
    • AKOS040761058
    • CS-0159035
    • CHEMBL3628130
    • HY-N9238
    • [(2R,3R,4S,5R,6S)-3,4-Diacetyloxy-6-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-3-yl]oxy-5-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxyoxan-2-yl]methyl (E)-3-(4-hydroxyphenyl)prop-2-enoate
    • DA-69843
    • p-coumaroylastragalin
    • 3',4'-Di-O-acetyl-2',6'-di-O-
    • Inchi: InChI=1S/C43H36O17/c1-22(44)55-39-33(21-54-34(51)17-7-24-3-11-27(46)12-4-24)58-43(42(41(39)56-23(2)45)59-35(52)18-8-25-5-13-28(47)14-6-25)60-40-37(53)36-31(50)19-30(49)20-32(36)57-38(40)26-9-15-29(48)16-10-26/h3-20,33,39,41-43,46-50H,21H2,1-2H3/b17-7+,18-8+/t33-,39-,41+,42-,43+/m1/s1
    • Chiave InChI: IFLHDGGEJKVLAF-FEMPFSAESA-N
    • Sorrisi: O=C4C(\O[C@@H]2O[C@@H]([C@@H](OC(=O)C)[C@H](OC(=O)C)[C@H]2OC(=O)\C=C\c1ccc(O)cc1)COC(=O)\C=C\c3ccc(O)cc3)=C(/Oc5cc(O)cc(O)c45)c6ccc(O)cc6

Proprietà calcolate

  • Massa esatta: 824.19524968g/mol
  • Massa monoisotopica: 824.19524968g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 5
  • Conta accettatore di obbligazioni idrogeno: 17
  • Conta atomi pesanti: 60
  • Conta legami ruotabili: 16
  • Complessità: 1620
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 5
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 2
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 251Ų
  • XLogP3: 5.9

Proprietà sperimentali

  • Colore/forma: Yellow powder
  • Densità: 1.56±0.1 g/cm3 (20 ºC 760 Torr),
  • Punto di ebollizione: 995.3±65.0 °C at 760 mmHg
  • Punto di infiammabilità: 301.1±27.8 °C
  • Solubilità: Insuluble (6.6E-6 g/L) (25 ºC),
  • Pressione di vapore: 0.0±0.3 mmHg at 25°C

3',4'-Di-O-acetyl-2',6'-di-O- p-coumaroylastragalin Informazioni sulla sicurezza

3',4'-Di-O-acetyl-2',6'-di-O- p-coumaroylastragalin Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
SHANG HAI TAO SHU Biotechnology Co., Ltd.
TN2870-1 mg
3'',4''-Di-O-acetyl-2'',6''-di-O-p-coumaroylastragalin
137018-33-8
1mg
¥2435.00 2022-04-26
A2B Chem LLC
AE60983-5mg
(E)-3'',4''-Di-O-Acetyl-2'',6''-Di-O-p-Coumaroylastragalin
137018-33-8
5mg
$594.00 2024-04-20
TargetMol Chemicals
TN2870-1 ml * 10 mm
3'',4''-Di-O-acetyl-2'',6''-di-O-p-coumaroylastragalin
137018-33-8
1 ml * 10 mm
¥ 5080 2024-07-24
TargetMol Chemicals
TN2870-1 ml * 10 mm
3'',4''-Di-O-acetyl-2'',6''-di-O-p-coumaroylastragalin
137018-33-8
1 ml * 10 mm
¥ 5080 2024-07-20
TargetMol Chemicals
TN2870-5mg
3'',4''-Di-O-acetyl-2'',6''-di-O-p-coumaroylastragalin
137018-33-8
5mg
¥ 3330 2024-07-20
TargetMol Chemicals
TN2870-5mg
3'',4''-Di-O-acetyl-2'',6''-di-O-p-coumaroylastragalin
137018-33-8
5mg
¥ 3330 2024-07-24
Fornitori consigliati
Wuhan ChemNorm Biotech Co.,Ltd.
(CAS:137018-33-8)3'',4''-Di-O-acetyl-2'',6''-di-O-p-coumaroylastragalin
TBW00684
Purezza:>98%
Quantità:5mg,10mg ,20mg ,50mg ,100mg,or customized
Prezzo ($):Inchiesta